N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boron-containing dioxaborolane group onto the phenyl ring. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the cyclopropane carboxamide group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dioxaborolane group yields boronic acids, while reduction of the cyclopropane carboxamide group can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Biology: The compound’s boron-containing moiety makes it useful in the study of boron-based drugs and their interactions with biological systems.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological applications where such interactions are critical . Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide: This compound also features a dioxaborolane group and is used in similar applications, particularly in organic synthesis and medicinal chemistry.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Another boron-containing compound used in Suzuki-Miyaura coupling reactions and other organic transformations.
Uniqueness
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane carboxamide group and a dioxaborolane moiety. This combination imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H24BNO3 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H24BNO3/c1-11-10-13(18-21-16(2,3)17(4,5)22-18)8-9-14(11)19-15(20)12-6-7-12/h8-10,12H,6-7H2,1-5H3,(H,19,20) |
InChI Key |
HNVQXLVWGZQDEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C |
Origin of Product |
United States |
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